molecular formula C18H20FNO3 B2725536 (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide CAS No. 478039-18-8

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide

Cat. No.: B2725536
CAS No.: 478039-18-8
M. Wt: 317.36
InChI Key: YTQSZPRHGMPFKK-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C18H20FNO3 and its molecular weight is 317.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Alzheimer's Disease Research : A study by Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research contributes to understanding the neurochemical changes in Alzheimer's and can guide therapeutic interventions (Kepe et al., 2006).

  • Muscle Relaxant and Analgesic Activity : A study by Musso et al. (2003) focused on the design and synthesis of potent, centrally acting muscle relaxants derived from cinnamamide. This research is significant in developing new treatments for muscle-related disorders (Musso et al., 2003).

  • Synthesis of Fluorinated Compounds : Pomeisl et al. (2007) reported on the synthesis of 3-fluorofuran-2(5H)-ones, highlighting an efficient method for producing fluorinated compounds, which are valuable in pharmaceutical and agrochemical industries (Pomeisl et al., 2007).

  • Immunosuppressive Drug Research : Knecht and Löffler (1998) explored the inhibitory effects of certain isoxazol and cinchoninic acid derivatives on mitochondrial dihydroorotate dehydrogenase, an enzyme critical in pyrimidine synthesis. This study is relevant for developing new immunosuppressive drugs (Knecht & Löffler, 1998).

  • Cancer Treatment Research : Schroeder et al. (2009) discovered a selective and orally efficacious inhibitor of the Met kinase superfamily, demonstrating its potential in cancer therapy (Schroeder et al., 2009).

  • Fluorimetric Determination of Aliphatic Thiols : A study by Haj-Yehia and Benet (1995) introduced a new fluorogenic pre-column derivatizing agent for the high-performance liquid chromatographic determination of aliphatic thiols, a technique valuable in analytical chemistry (Haj-Yehia & Benet, 1995).

  • Antipathogenic Activity : Limban et al. (2011) synthesized and characterized new thiourea derivatives, assessing their interaction with bacterial cells, which is crucial for developing new antimicrobial agents (Limban et al., 2011).

Properties

IUPAC Name

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-14-3-7-17(23-14)13-20-18(21)10-6-15-4-8-16(9-5-15)22-12-2-11-19/h3-10H,2,11-13H2,1H3,(H,20,21)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQSZPRHGMPFKK-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C=CC2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.